Benzenehexamethanol, hexanitrate

Description

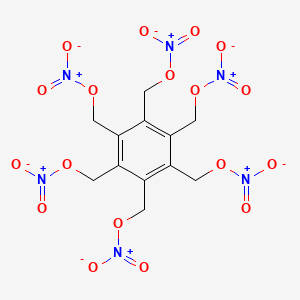

Benzenehexamethanol, hexanitrate (CAS 105554-30-1) is a high-energy nitrate ester compound derived from the complete nitration of benzenehexamethanol (C₆H₆(CH₂OH)₆). The structure consists of a benzene ring substituted with six hydroxymethyl (-CH₂OH) groups, each esterified to a nitrate (-ONO₂) group, yielding the molecular formula C₁₂H₁₂N₆O₁₈. This compound is structurally analogous to other polynitrate esters but distinguished by its aromatic core.

Synthesis typically involves nitration of benzenehexamethanol under controlled acidic conditions. This compound is noted for its oxygen-deficient nature, requiring blending with oxygen-rich compounds like methylene dinitrate to achieve balanced explosive compositions.

Properties

CAS No. |

105554-30-1 |

|---|---|

Molecular Formula |

C12H12N6O18 |

Molecular Weight |

528.25 g/mol |

IUPAC Name |

[2,3,4,5,6-pentakis(nitrooxymethyl)phenyl]methyl nitrate |

InChI |

InChI=1S/C12H12N6O18/c19-13(20)31-1-7-8(2-32-14(21)22)10(4-34-16(25)26)12(6-36-18(29)30)11(5-35-17(27)28)9(7)3-33-15(23)24/h1-6H2 |

InChI Key |

FCPCIAHTKGTSPH-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=C(C(=C1CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzenehexamethanol, hexanitrate involves the nitration of benzenehexamethanol. The process typically requires a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions to ensure the formation of the hexanitrate ester . Industrial production methods often involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity.

Chemical Reactions Analysis

Benzenehexamethanol, hexanitrate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Benzenehexamethanol, hexanitrate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Its nitrate ester properties make it useful in studying the effects of nitrates on biological systems.

Medicine: Nitrate esters are known for their vasodilatory effects, making them useful in the treatment of conditions such as angina pectoris.

Industry: It is used in the production of explosives and propellants.

Mechanism of Action

The mechanism of action of Benzenehexamethanol, hexanitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscles, leading to improved blood flow. This effect is mediated through the activation of soluble guanylate cyclase, which increases the levels of cyclic GMP, ultimately leading to the relaxation of smooth muscle cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Inositol Hexanitrate (Cyclohexanehexol Hexanitrate)

Inositol hexanitrate, derived from myo-inositol (a cyclohexanehexol), shares functional similarities with benzenehexamethanol, hexanitrate but features a cyclohexane backbone instead of an aromatic ring. This structural difference impacts stability and energy density:

- Oxygen Balance: Inositol hexanitrate requires blending with benzenehexamethanol hexanitrate (33:19 ratio) to optimize oxygen content for detonation efficiency.

- Applications: Both compounds are used in explosive formulations, but inositol derivatives are more common in niche industrial applications due to their lower sensitivity to initiation.

Hexamethylol Benzene Hexanitrate

Hexamethylol benzene hexanitrate (synonymous with benzenehexamethanol hexanitrate) is highlighted for its high nitrogen content (18 oxygen atoms per molecule) and role in oxygen-balanced explosive mixtures. Its synthesis and blending protocols emphasize compatibility with methylene dinitrate to mitigate oxygen deficiency.

Bis(2-ethylhexyl)phthalate (Plasticizer Comparison)

DEHP is a phthalate ester used as a plasticizer, demonstrating how nitrate esters diverge in application. Unlike benzenehexamethanol hexanitrate, DEHP lacks energetic groups and is regulated for environmental persistence.

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Functional Groups | Oxygen Balance | Key Applications |

|---|---|---|---|---|

| Benzenehexamethanol hexanitrate | Benzene | 6 × -CH₂ONO₂ | Deficient (-) | Explosive formulations |

| Inositol hexanitrate | Cyclohexane | 6 × -ONO₂ | Balanced | Industrial explosives |

| Bis(2-ethylhexyl)phthalate | Benzene | 2 × phthalate esters | N/A | Plasticizers |

Research Findings and Challenges

- Stability and Sensitivity: Benzenehexamethanol hexanitrate’s aromatic core may enhance thermal stability compared to aliphatic nitrate esters, but empirical data on shock/friction sensitivity is lacking in the evidence.

- Regulatory Gaps: No carcinogenicity data is provided for benzenehexamethanol hexanitrate, unlike cyclohexane derivatives (e.g., cyclohexane, CAS 110-82-7), which are flagged for genetic defect risks.

- Performance Metrics : Detonation velocity and pressure data are absent, limiting direct comparison with commercial explosives like PETN or RDX.

Biological Activity

Benzenehexamethanol, hexanitrate (C12H18N6O12), is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C12H18N6O12

- Molecular Weight : 378.31 g/mol

- CAS Number : 124-04-1

Biological Activity Overview

This compound is primarily known for its nitrate ester functionality, which contributes to its biological activity. Research indicates that compounds with similar structures often exhibit various pharmacological effects, including vasodilatory and anti-inflammatory properties.

The biological activity of this compound is believed to be linked to its ability to release nitric oxide (NO) upon hydrolysis. Nitric oxide is a potent vasodilator and plays a crucial role in cardiovascular health by:

- Relaxing smooth muscle : This leads to vasodilation and improved blood flow.

- Modulating neurotransmission : NO acts as a signaling molecule in the nervous system.

Case Studies and Research Findings

- Vasodilatory Effects : A study demonstrated that this compound significantly increases blood flow in animal models. The compound was shown to reduce blood pressure through NO-mediated pathways .

- Anti-inflammatory Properties : Research has indicated that this compound may inhibit the expression of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- Neuroprotective Effects : Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Vasodilation | Increased blood flow | |

| Anti-inflammatory | Reduced cytokine expression | |

| Neuroprotection | Protection against oxidative stress |

| Mechanism | Description |

|---|---|

| Nitric Oxide Release | Hydrolysis leads to NO production |

| Smooth Muscle Relaxation | Induces vasodilation |

| Cytokine Modulation | Inhibits inflammatory pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.